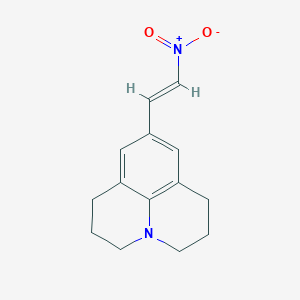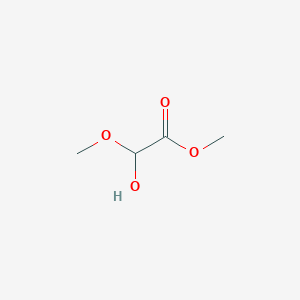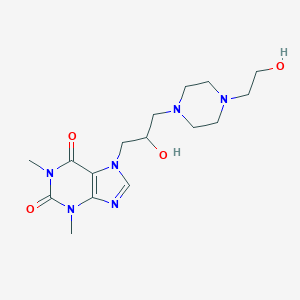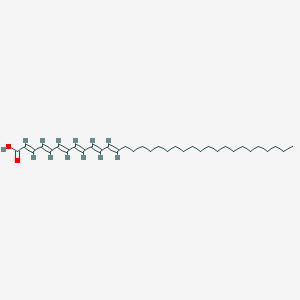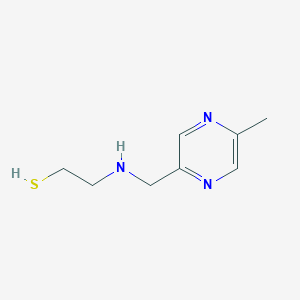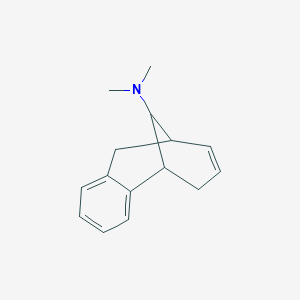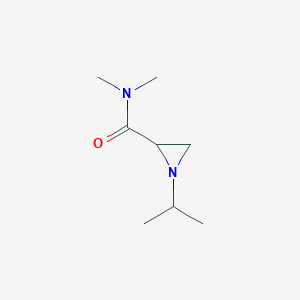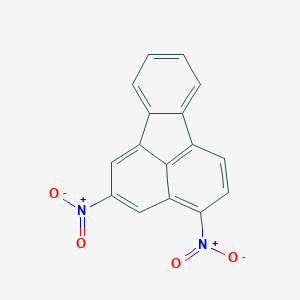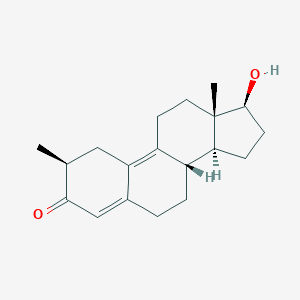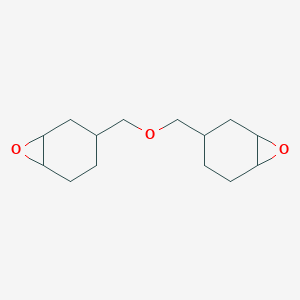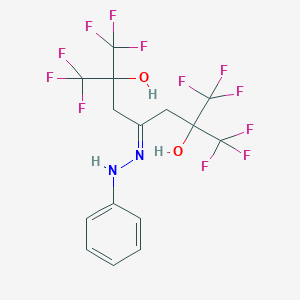![molecular formula C19H18N6O5 B034693 N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide CAS No. 102212-60-2](/img/structure/B34693.png)
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide, commonly known as BPTP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BPTP is a purine derivative that belongs to the class of xanthine oxidase inhibitors. The purpose of
Mécanisme D'action
BPTP exerts its pharmacological effects through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and uric acid. Uric acid is a final product of purine metabolism and its accumulation in the body can lead to the development of gout and other related disorders. BPTP inhibits xanthine oxidase, thereby reducing the production of uric acid and preventing the development of gout and other related disorders.
Effets Biochimiques Et Physiologiques
BPTP has been shown to possess several biochemical and physiological effects. BPTP has been shown to reduce the levels of uric acid in the blood, which makes it a potential candidate for the treatment of gout and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BPTP has several advantages for lab experiments. BPTP is a small molecule that can be easily synthesized in the laboratory. Moreover, BPTP has been extensively studied for its pharmacological effects, which makes it a potential candidate for further research. However, BPTP also has some limitations for lab experiments. BPTP is a relatively new molecule and its pharmacokinetics and pharmacodynamics are not fully understood. Moreover, BPTP has not been extensively studied for its potential side effects, which makes it a potential candidate for further toxicity studies.
Orientations Futures
Several future directions can be identified for BPTP. First, further studies are needed to understand the pharmacokinetics and pharmacodynamics of BPTP. Second, further studies are needed to identify the potential side effects of BPTP. Third, further studies are needed to identify the potential therapeutic applications of BPTP in various diseases. Fourth, further studies are needed to optimize the synthesis method of BPTP. Fifth, further studies are needed to identify the potential drug interactions of BPTP.
Méthodes De Synthèse
BPTP can be synthesized in three steps from commercially available starting materials. The first step involves the reaction of 8-hydroxyxanthine with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-8-hydroxyxanthine. The second step involves the reaction of 9-benzyl-8-hydroxyxanthine with acetic anhydride and acetic acid to yield N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide. The final step involves the purification of the product by column chromatography.
Applications De Recherche Scientifique
BPTP has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPTP has potent xanthine oxidase inhibitory activity, which makes it a potential candidate for the treatment of gout, hyperuricemia, and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Propriétés
Numéro CAS |
102212-60-2 |
|---|---|
Nom du produit |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
Formule moléculaire |
C19H18N6O5 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26) |
Clé InChI |
YPEOKDBANLWNDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
SMILES canonique |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Synonymes |
Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



